Chloroeremomycin

概要

説明

Chloroeremomycin is a member of the glycopeptide family of antibiotics, similar to vancomycin. It is naturally produced by the bacterium Amycolatopsis orientalis. This compound is known for its ability to inhibit the construction of bacterial cell walls, making it a potent antibiotic. Although this compound itself has not been used in human medicine, its semi-synthetic derivative, oritavancin, has received FDA approval for treating bacterial infections .

準備方法

Synthetic Routes and Reaction Conditions: Chloroeremomycin is produced through a complex biosynthetic pathway involving several enzymatic reactions. The genes responsible for its biosynthesis have been identified and sequenced, allowing for detailed studies on its production .

Industrial Production Methods: Industrial production of this compound involves fermentation using Amycolatopsis orientalis. The process includes optimizing the fermentation conditions to maximize yield and minimize impurities. Genetic engineering techniques, such as overexpressing specific genes, have been employed to enhance production efficiency .

化学反応の分析

Types of Reactions: Chloroeremomycin undergoes various chemical reactions, including halogenation, glycosylation, methylation, oxidative cross-linking, and hydroxylation .

Common Reagents and Conditions:

Halogenation: Involves the addition of chlorine atoms to the molecule.

Glycosylation: Addition of sugar moieties to the peptide backbone.

Methylation: Introduction of methyl groups to specific sites on the molecule.

Oxidative Cross-Linking: Formation of covalent bonds between different parts of the molecule through oxidation.

Hydroxylation: Addition of hydroxyl groups to aromatic rings.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as oritavancin, which has enhanced antibacterial properties .

科学的研究の応用

Antibacterial Properties

Chloroeremomycin exhibits significant antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The compound's structural modifications enhance its efficacy compared to vancomycin, particularly through increased binding affinity to bacterial cell wall precursors.

Table 1: Antibacterial Activity of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) | Resistance Status |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Methicillin-resistant |

| Enterococcus faecalis | 1.0 µg/mL | Vancomycin-resistant |

| Streptococcus pneumoniae | 0.25 µg/mL | Susceptible |

Figure 1: Mechanism of Action of this compound

Mechanism of Action

Clinical Applications

This compound has shown promise in preclinical studies for treating serious infections caused by resistant pathogens. Its enhanced activity against resistant strains makes it a candidate for further clinical development.

Case Study: Efficacy Against MRSA

In a study involving animal models, this compound demonstrated superior efficacy compared to standard treatments in reducing bacterial load in MRSA infections. The compound was administered at varying doses, showing a dose-dependent response in bacterial clearance.

作用機序

Chloroeremomycin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, preventing their polymerization and cross-linking. This action disrupts cell wall construction, leading to bacterial cell death . The compound also interacts with the bacterial cell membrane, causing depolarization and increased permeability, which further contributes to its antibacterial activity .

類似化合物との比較

Chloroeremomycin is similar to other glycopeptide antibiotics such as vancomycin and teicoplanin. it has unique features that distinguish it from these compounds:

生物活性

Chloroeremomycin is a glycopeptide antibiotic that belongs to the vancomycin family, which is critical for treating infections caused by Gram-positive bacteria. This compound, produced by the bacterium Amycolatopsis orientalis, exhibits significant biological activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This article explores the biological activity of this compound, its biosynthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Composition

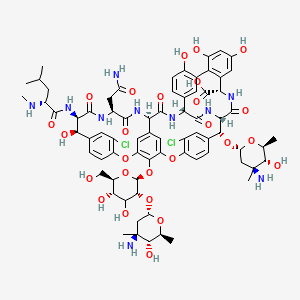

This compound is characterized by its complex structure, which includes a crosslinked heptapeptide scaffold and unique sugar moieties. Its chemical formula is , indicating the presence of chlorine atoms that contribute to its antibacterial properties .

This compound functions primarily by inhibiting cell wall synthesis in bacteria. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing their incorporation into the growing cell wall. This mechanism is shared with other glycopeptide antibiotics like vancomycin and teicoplanin but is enhanced by the unique sugar modifications present in this compound.

Biosynthesis

The biosynthetic pathway of this compound involves several enzymatic steps that lead to the formation of its active components. Key enzymes in this pathway include:

- GtfA : Responsible for transferring the epivancosamine sugar moiety.

- GtfB : Catalyzes the initial glycosylation step.

- GtfC : Involved in further modifications of the heptapeptide scaffold .

Table 1: Enzymes Involved in this compound Biosynthesis

| Enzyme | Function |

|---|---|

| GtfA | Transfers epivancosamine to the aglycone |

| GtfB | Initiates glycosylation |

| GtfC | Modifies the heptapeptide scaffold |

Biological Activity and Efficacy

This compound demonstrates potent antibacterial activity against various Gram-positive pathogens. Its efficacy has been shown in both in vitro and in vivo studies. Notably, it has been effective against strains resistant to other antibiotics, making it a valuable candidate for treating serious infections.

Case Studies

-

In Vitro Activity Against MRSA :

A study reported that this compound exhibited minimal inhibitory concentrations (MIC) comparable to vancomycin against MRSA strains. The compound's unique structural features enhance its binding affinity to bacterial cell walls, contributing to its effectiveness . -

Biosynthetic Engineering :

Research has focused on engineering the biosynthetic pathways to create novel analogs of this compound with improved activity profiles. For instance, modifications to the sugar moieties have led to derivatives with enhanced potency against resistant bacterial strains .

特性

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C73H88Cl2N10O26/c1-26(2)14-38(79-7)64(96)84-54-56(91)30-9-12-42(36(74)16-30)106-44-18-32-19-45(60(44)111-71-61(58(93)57(92)46(25-86)108-71)110-49-24-73(6,78)63(95)28(4)105-49)107-43-13-10-31(17-37(43)75)59(109-48-23-72(5,77)62(94)27(3)104-48)55-69(101)83-53(70(102)103)35-20-33(87)21-41(89)50(35)34-15-29(8-11-40(34)88)51(66(98)85-55)82-67(99)52(32)81-65(97)39(22-47(76)90)80-68(54)100/h8-13,15-21,26-28,38-39,46,48-49,51-59,61-63,71,79,86-89,91-95H,14,22-25,77-78H2,1-7H3,(H2,76,90)(H,80,100)(H,81,97)(H,82,99)(H,83,101)(H,84,96)(H,85,98)(H,102,103)/t27-,28-,38+,39-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63-,71-,72-,73-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHXLMVKYIVZTE-LOALFDMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O)C(=O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)Cl)CO)O)O)(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C73H88Cl2N10O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1592.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118395-73-6 | |

| Record name | Chloroeremomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118395-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CHLOROEREMOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X47SLZ2K7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Chloroeremomycin, a member of the vancomycin family of glycopeptide antibiotics, exerts its antibacterial activity by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors on the bacterial cell wall. [, , ] This binding inhibits both transglycosylation and transpeptidation reactions, crucial steps in bacterial cell wall biosynthesis. [, ] The disruption of these processes leads to weakened cell wall integrity, ultimately causing bacterial cell death. []

A: While the provided abstracts don't explicitly detail the molecular formula and spectroscopic data of this compound, they highlight its structural similarities to vancomycin and mention key features like the presence of three sugars: one D-glucose and two L-4-epi-vancosamines. [, ] These sugars are attached to a crosslinked heptapeptide backbone. [] Determining the exact molecular formula and weight requires accessing the full scientific literature on this compound. Spectroscopic data like NMR and mass spectrometry details, vital for structural elucidation, would also be found in comprehensive research articles rather than abstracts. [, ]

A: The provided abstracts primarily focus on the biochemical mechanisms and structure-activity relationships of this compound. [, , , ] Information regarding its material compatibility and stability under various conditions is not discussed in these specific research snippets. Exploring the broader scientific literature on this compound, particularly studies focused on its formulation and storage, would be necessary to answer this question comprehensively.

A: Yes, computational chemistry techniques have been employed to investigate the binding interactions and cooperative behavior of this compound. [] Molecular dynamics simulations and quasiharmonic normal-mode analysis were used to study the configurational entropy changes associated with ligand binding and dimerization of this compound. [] These studies provide insights into the thermodynamic driving forces contributing to the enhanced activity of this compound compared to other glycopeptide antibiotics. [] Further computational studies focusing on QSAR model development would be valuable for predicting the activity of novel this compound derivatives.

A: Modifications to the this compound structure, particularly at the vancosamine sugar, significantly impact its activity. [, , ] For example, adding a 4′-chlorobiphenylmethyl group to the vancosamine moiety, as seen in oritavancin (a semi-synthetic derivative of this compound), enhances its activity against vancomycin-resistant enterococci (VRE) and Staphylococcus aureus (VRSA). [, , ] This modification is believed to provide additional interactions with the bacterial cell wall and enhance the drug's ability to inhibit transglycosylation. [, , ] Other modifications, such as those impacting the D-Ala-D-Ala binding site, can affect the drug's ability to inhibit transpeptidation. [] Understanding the SAR of this compound is crucial for developing new derivatives with improved potency and efficacy against resistant bacterial strains.

A: While the provided abstracts don't explicitly address the stability and formulation of this compound, they highlight the importance of its sugar moieties for its activity. [, , , ] The stability of these sugar moieties under various conditions (e.g., pH, temperature) would be a crucial factor affecting the overall stability of the drug. Moreover, as a glycopeptide antibiotic, this compound's solubility and bioavailability might present challenges. Further research would be required to understand the impact of different formulation strategies (e.g., use of excipients, encapsulation techniques) on its stability, solubility, and bioavailability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。